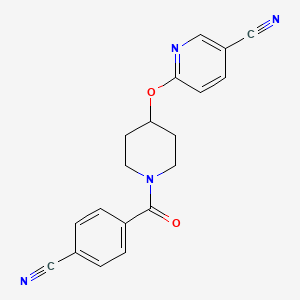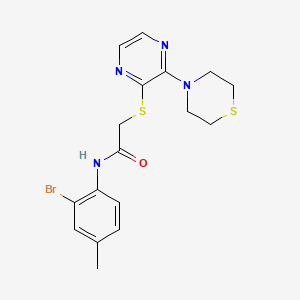
N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, commonly known as BMTA, is a chemical compound that has gained attention in the scientific research community due to its potential application in treating various diseases. BMTA is a thiomorpholine-containing compound that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, similar in structural motifs to N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been evaluated for their antioxidant activity, demonstrating significant potential due to their supramolecular architectures facilitated by hydrogen bonding interactions (Chkirate et al., 2019).
Antimicrobial Activity
Compounds structurally related to this compound, particularly those incorporating the thiomorpholine moiety, have been synthesized and shown to possess very good antimicrobial activity against various bacteria and fungi. These findings highlight the potential of such compounds in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).
Anticancer and Antimicrobial Evaluation
Further research into compounds with structural similarities, focusing on antimicrobial evaluation and hemolytic activity, has revealed that these compounds exhibit activity against a range of microbial species, with certain derivatives showing less toxicity and potential for further biological screening and application trials (Gul et al., 2017).
Radical Scavenging Activity
Studies on 1-amidoalkyl-2-naphthol derivatives, which share functional group characteristics with the compound , have demonstrated potent free radical scavenging activity. This suggests a potential application in antioxidant research, with mechanisms involving hydrogen atom transfer and sequential proton loss electron transfer (Boudebbous et al., 2021).
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS2/c1-12-2-3-14(13(18)10-12)21-15(23)11-25-17-16(19-4-5-20-17)22-6-8-24-9-7-22/h2-5,10H,6-9,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALXBZFIHLXNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCSCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
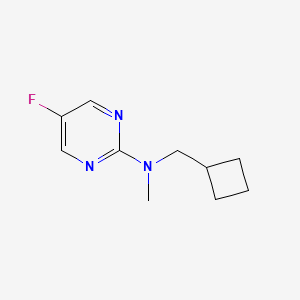
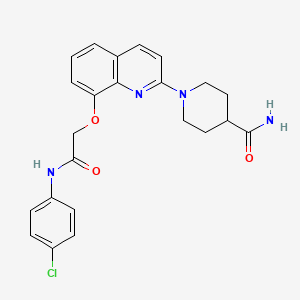
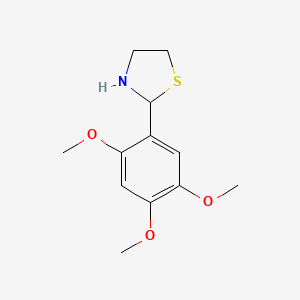
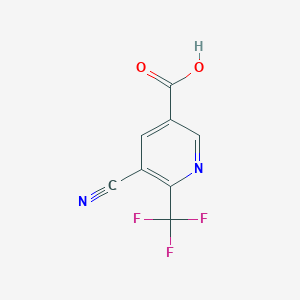
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766800.png)
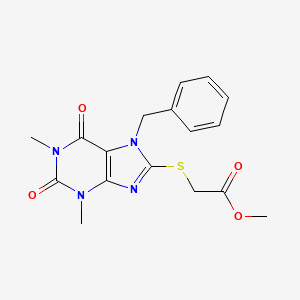
![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/no-structure.png)
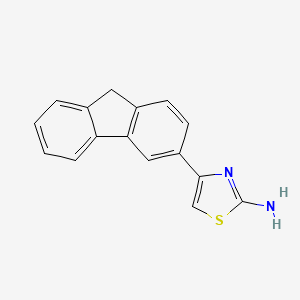
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B2766809.png)

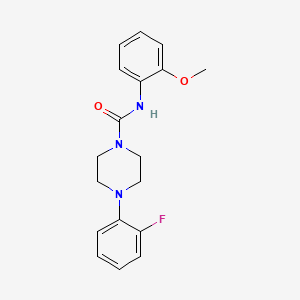
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2766813.png)
